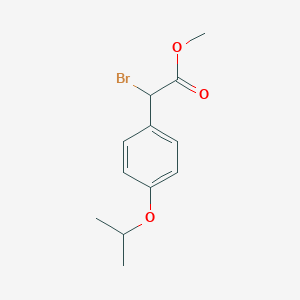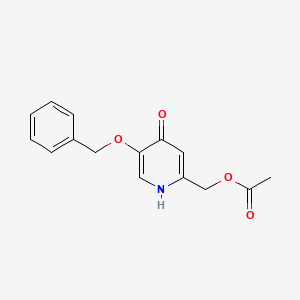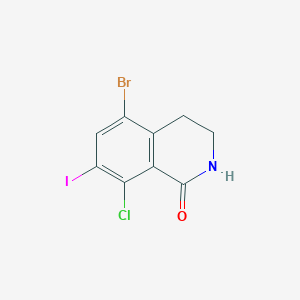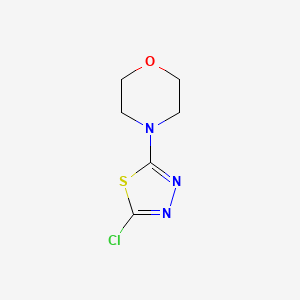
4-Chloro-3-nitro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-nitro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at different positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-1,7-naphthyridine typically involves the nitration of 4-chloro-1,7-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process also includes steps for the purification and isolation of the compound, such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-nitro-1,7-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products
Reduction: The major product is 4-chloro-3-amino-1,7-naphthyridine.
Substitution: Depending on the nucleophile, products can include 4-amino-3-nitro-1,7-naphthyridine or 4-thio-3-nitro-1,7-naphthyridine.
Aplicaciones Científicas De Investigación
4-Chloro-3-nitro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-nitro-1,7-naphthyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can also participate in binding interactions with biological targets.
Comparación Con Compuestos Similares
4-Chloro-3-nitro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
4-Chloro-1,5-naphthyridine: Similar in structure but with different reactivity and applications.
4-Chloro-6-fluoro-1,7-naphthyridine: Contains a fluorine atom, which can alter its chemical properties and biological activity.
4-Amino-3-nitro-1,7-naphthyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H4ClN3O2 |
|---|---|
Peso molecular |
209.59 g/mol |
Nombre IUPAC |
4-chloro-3-nitro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-1-2-10-3-6(5)11-4-7(8)12(13)14/h1-4H |
Clave InChI |
BEKUBPFTEJTRGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)


![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13901146.png)

![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
![2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide](/img/structure/B13901158.png)
